molecular formula C18H17N3O3 B12885839 2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide CAS No. 14037-24-2

2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide

Cat. No.: B12885839
CAS No.: 14037-24-2
M. Wt: 323.3 g/mol
InChI Key: RTAHHRRUGKXYIZ-LGMDPLHJSA-N
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Description

2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide is a complex organic compound that belongs to the class of oxazolidines. This compound is characterized by its unique structure, which includes an oxazolidine ring fused with a carboxamide group and a phenylamino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide typically involves the reaction of oxazolidine derivatives with phenylamino compounds under controlled conditions. One common method involves the condensation of 2-oxo-2-(phenylamino)acetaldehyde with N-phenylglycine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature overnight to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as protein synthesis and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide stands out due to its unique combination of an oxazolidine ring and a phenylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

14037-24-2

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

(2Z)-2-(2-anilino-2-oxoethylidene)-N-phenyl-1,3-oxazolidine-3-carboxamide

InChI

InChI=1S/C18H17N3O3/c22-16(19-14-7-3-1-4-8-14)13-17-21(11-12-24-17)18(23)20-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,22)(H,20,23)/b17-13-

InChI Key

RTAHHRRUGKXYIZ-LGMDPLHJSA-N

Isomeric SMILES

C1CO/C(=C\C(=O)NC2=CC=CC=C2)/N1C(=O)NC3=CC=CC=C3

Canonical SMILES

C1COC(=CC(=O)NC2=CC=CC=C2)N1C(=O)NC3=CC=CC=C3

Origin of Product

United States

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